molecular formula C9H8F4O B2706828 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 2092563-88-5

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B2706828
CAS No.: 2092563-88-5
M. Wt: 208.156
InChI Key: DGQMIHUQHIQFJR-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO) or potassium permanganate (KMnO).

    Reduction: Further reduction can convert the alcohol to a corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH) in methanol.

Major Products

    Oxidation: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde or 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: 2-Fluoro-3-methyl-5-(trifluoromethyl)toluene.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds due to its unique structural features.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: The compound can influence metabolic pathways, signal transduction, or gene expression depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylbenzyl alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-Methyl-5-(trifluoromethyl)benzyl alcohol:

    2-Fluoro-5-(trifluoromethyl)benzyl alcohol: Different positioning of the methyl group, leading to variations in steric and electronic effects.

Uniqueness

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of fluorine, methyl, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3,14H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQMIHUQHIQFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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